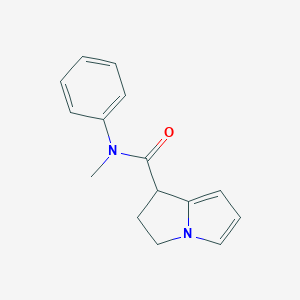

N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-16(12-6-3-2-4-7-12)15(18)13-9-11-17-10-5-8-14(13)17/h2-8,10,13H,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSWLZXNTCQFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2CCN3C2=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Cyclization Using Malonate Derivatives

A patent by EP0486807A1 describes the use of diethyl malonate in a polar aprotic solvent (e.g., dimethylformamide) with sodium hydride as a strong base. The reaction involves 1-(2-iodoethyl)-2-benzoylpyrrole, which undergoes alkylation and subsequent cyclization to form the pyrrolizine core. Key steps include:

-

Reagents : Diethyl malonate, sodium hydride, 1-(2-iodoethyl)-2-benzoylpyrrole.

-

Conditions : Room temperature, 6–24 hours.

-

Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and concentration.

This method yields intermediates such as 2-benzoyl-1-[3,3-di(ethoxycarbonyl)propyl]pyrrole, which are precursors to the target compound.

Phase-Transfer Catalyzed Cyclization

Alternative approaches utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. For example, triethylborane in nonpolar solvents facilitates oxidative radical cyclization, as reported in studies involving iron(III) salts. These conditions promote the formation of the pyrrolizine ring with minimal byproducts.

Amidation Techniques for Carboxamide Functionalization

The N-methyl-N-phenyl carboxamide group is introduced via amidation of a carboxylic acid intermediate.

Hydrazide Intermediate Route

A study from CBIC Journal outlines the conversion of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid to its methyl ester, followed by reaction with hydrazine hydrate to form carbohydrazide. Subsequent coupling with methylamine derivatives yields the carboxamide:

HOBt-Mediated Amide Coupling

The PMC study employs 1-hydroxybenzotriazole (HOBt) and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate for amide bond formation. This method, while developed for related pyrrole carboxamides, is adaptable to this compound synthesis:

-

Reagents : HOBt, (R)- or (S)-1-Boc-3-aminopyrrolidine.

-

Conditions : Room temperature, dichloromethane solvent.

Hydrolysis and Decarboxylation Steps

Final steps often involve hydrolysis of ester groups to carboxylic acids, followed by decarboxylation.

Alkaline Hydrolysis

US6197976B1 details the hydrolysis of 5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide using sodium hydroxide in methanol/water:

Acid-Catalyzed Monodecarboxylation

Following hydrolysis, monodecarboxylation is achieved via treatment with hydrochloric acid, as described in U.S. Patent No. 4,347,186. This step removes one carboxyl group while retaining the carboxamide functionality.

Purification and Characterization

Purification typically involves recrystallization from ethanol or isopropyl alcohol. Characterization data include:

Spectral Data

-

1H NMR (DMSO-d6) : δ 2.67–2.75 (q, 2H, pyrrolizine CH₂), 3.73 (s, 3H, N-CH₃), 7.49–7.61 (m, 5H, aromatic).

-

IR (cm⁻¹) : 1734 (C=O ester), 1716 (C=O amide), 1558 (N-H bend).

Comparative Analysis of Synthetic Routes

Challenges and Optimizations

-

Byproduct Formation : Radical cyclization may generate regioisomers, necessitating chromatographic separation.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful drying to avoid hydrolysis.

-

Catalyst Efficiency : Phase-transfer catalysts improve yields by 10–15% in cyclization steps .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide can undergo various chemical reactions, including:

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is primarily studied for its potential as an anti-inflammatory and analgesic agent. Its mechanism of action is believed to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in prostaglandin biosynthesis pathways associated with inflammation and pain response .

Case Study: Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. These findings suggest its potential utility in managing inflammatory diseases.

Anticancer Activity

Recent research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies on MCF-7 breast cancer cells have shown dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

Case Study: Anticancer Activity

In a study focused on ovarian cancer cells, treatment with this compound resulted in increased apoptosis rates and significant cell cycle arrest at the G0/G1 phase. Flow cytometry analysis confirmed these results, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide involves its interaction with molecular targets such as enzymes involved in prostaglandin biosynthesis . By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide and Analogous Compounds

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : this compound exhibits higher logP (~2.5) compared to Ketorolac Impurity E (logP ~1.2) due to the absence of polar hydroxyl groups .

- Solubility : The hydroxyl-rich substituents in Ketorolac Impurity E improve aqueous solubility (>10 mg/mL in water) compared to the methyl/phenyl-substituted analog (<1 mg/mL) .

- Stability : The 1-keto analog (Impurity B) is prone to oxidation, while the carboxamide derivatives (e.g., Impurity E) show greater stability under ambient conditions .

Biological Activity

N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide (CAS Number: 328936-22-7) is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

The biological activity of this compound is primarily associated with its interaction with specific molecular targets involved in inflammatory processes. Notably, it has been studied for its effects on:

- Cyclooxygenase Enzymes (COX) : The compound is believed to inhibit COX enzymes, which play a crucial role in prostaglandin biosynthesis, a pathway involved in inflammation and pain response .

- Cell Cycle Regulation : Recent studies suggest that this compound may induce cell cycle arrest and apoptosis in cancer cell lines, indicating potential anticancer properties .

In Vitro Studies

Several studies have evaluated the efficacy of this compound through in vitro assays:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects comparable to traditional NSAIDs. It has been shown to reduce pro-inflammatory cytokine levels in cell cultures .

-

Cytotoxicity Against Cancer Cells :

- In studies involving MCF-7 breast cancer cells, the compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

- The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds known for their pharmacological properties:

This table illustrates that while this compound shares mechanisms with established NSAIDs like Ketorolac and Indomethacin, it also exhibits unique properties that may enhance its therapeutic profile.

Case Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of this compound, researchers treated cultured macrophages with varying concentrations of the compound. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to untreated controls. This suggests a promising role for the compound in managing inflammatory conditions.

Case Study 2: Anticancer Activity

A separate investigation focused on the compound's anticancer properties against ovarian cancer cells demonstrated that treatment with this compound led to increased apoptosis rates and significant cell cycle arrest at the G0/G1 phase. These findings were corroborated by flow cytometry analysis and caspase activation assays .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for identifying and quantifying N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide in pharmaceutical research?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with reference standards is recommended for identification and quantification. For example, the EP impurity standard (1RS)-5-Benzoyl-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide (CAS 167105-80-8) can be used as a comparator . Spectral characterization via UV-Vis, FT-IR, and NMR (¹H/¹³C) is critical for structural confirmation, as demonstrated in pyranopyrazole synthesis studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99) and full-body protective gear to minimize inhalation or dermal exposure. Safety data sheets indicate that while acute toxicity data are limited, precautionary measures should align with handling hazardous organics, including fume hood use and emergency eyewash/shower access .

Q. How is the compound synthesized, and what are the critical characterization steps?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, followed by purification via recrystallization or column chromatography. Post-synthesis, confirm purity using melting point analysis, TLC, and HPLC. Structural validation requires ¹H-NMR and ¹³C-NMR to resolve diastereomeric mixtures, as seen in analogous pyrrolizine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during pharmaceutical analysis?

- Methodological Answer : Employ orthogonal analytical methods (e.g., LC-MS/MS) to distinguish between process-related impurities and degradation products. For instance, Ketorolac Impurity E (CAS 167105-80-8) has been identified as a critical degradation product requiring LC-MS for differentiation from structurally similar analogs . Cross-reference with pharmacopeial standards (e.g., EP Impurity F) to validate findings .

Q. What experimental designs are recommended for stability studies under thermal and hydrolytic stress?

- Methodological Answer : Conduct forced degradation studies at elevated temperatures (40–60°C), variable humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation kinetics using HPLC-UV and correlate with Arrhenius modeling to predict shelf-life. Note that stability data for related compounds suggest sensitivity to hydrolytic cleavage of the carboxamide group .

Q. How can computational methods enhance understanding of the compound's structure-activity relationships (SAR)?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electron density distributions, bond dissociation energies, and reactive sites. For example, DFT has been applied to pyranopyrazoles to optimize synthetic routes and explain bioactivity trends . Molecular docking studies may further elucidate interactions with biological targets, such as cyclooxygenase enzymes.

Notes

- Always validate methods using pharmacopeial standards (e.g., EP, USP).

- Computational tools (DFT, docking) should complement empirical data for robust SAR analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.